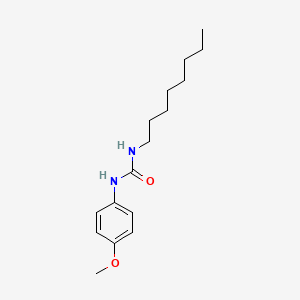
N-(4-Methoxyphenyl)-N'-octylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-N’-octylurea is an organic compound characterized by the presence of a methoxyphenyl group and an octylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N’-octylurea typically involves the reaction of 4-methoxyaniline with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methoxyaniline and octyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The 4-methoxyaniline is dissolved in the solvent, and octyl isocyanate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(4-Methoxyphenyl)-N’-octylurea.
Industrial Production Methods
Industrial production of N-(4-Methoxyphenyl)-N’-octylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification steps may include distillation, crystallization, and other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N’-octylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of octylamine and 4-methoxyaniline derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxyphenyl)-N’-octylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N’-octylurea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the octylurea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-N’-butylurea: Similar structure but with a shorter alkyl chain.
N-(4-Methoxyphenyl)-N’-hexylurea: Similar structure but with a hexyl chain.
N-(4-Methoxyphenyl)-N’-dodecylurea: Similar structure but with a longer dodecyl chain.
Uniqueness
N-(4-Methoxyphenyl)-N’-octylurea is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological targets. The octyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
CAS No. |
183786-41-6 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-octylurea |
InChI |
InChI=1S/C16H26N2O2/c1-3-4-5-6-7-8-13-17-16(19)18-14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H2,17,18,19) |
InChI Key |
JMLNBWKDBDFREO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















